p-Nonyloxyaniline
Overview
Description
p-Nonyloxyaniline: is an organic compound with the chemical formula C15H25NO . It is an aromatic amine characterized by the presence of a nonyloxy group attached to the para position of an aniline ring. This compound is typically found as a brown or yellow crystalline powder, insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide . This compound is primarily used as an intermediate in dye production and as a raw material in polymer synthesis .
Mechanism of Action
Mode of Action
It is known that one method of preparing p-nonyloxyaniline is through the reaction of ammoniated n-nonanol and chlorinated aniline . This suggests that the compound may interact with its targets through similar chemical reactions.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Biochemical Analysis
Biochemical Properties
p-Nonyloxyaniline plays a significant role in biochemical reactions, particularly in interactions with enzymes, proteins, and other biomolecules. It is known to interact with various enzymes involved in oxidative polymerization processes, such as those responsible for the synthesis of polyaniline . These interactions often involve the formation of supramolecular structures, which can influence the compound’s reactivity and stability. The nature of these interactions typically involves hydrogen bonding and van der Waals forces, which facilitate the binding of this compound to specific active sites on enzymes and proteins.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s hydrophobicity can affect its uptake by cells and its distribution within cellular compartments . Additionally, this compound has been shown to impact the expression of genes involved in oxidative stress responses and metabolic pathways, thereby altering cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to either inhibition or activation of their catalytic activities . For example, this compound can inhibit the activity of certain oxidases, thereby affecting the oxidative polymerization of aniline derivatives. These binding interactions are often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions such as pH, temperature, and the presence of other reactive species . Over time, this compound may undergo degradation, leading to the formation of by-products that can have different biochemical activities. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These effects are important for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative polymerization and aromatic amine metabolism . The compound interacts with enzymes such as oxidases and reductases, which facilitate its conversion into various metabolites. These metabolic pathways can influence the compound’s bioavailability and activity, as well as its potential toxicity. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s hydrophobic nature allows it to diffuse across cell membranes, where it can accumulate in lipid-rich compartments. Additionally, this compound can interact with membrane transporters, which facilitate its uptake and distribution within cells. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound is often localized to lipid-rich compartments such as the endoplasmic reticulum and cell membranes. This localization is mediated by targeting signals and post-translational modifications, which direct this compound to specific cellular compartments. The compound’s activity can be modulated by its subcellular localization, as it interacts with different biomolecules in various cellular environments.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ammoniation of Nonanol: The synthesis of p-Nonyloxyaniline begins with the reaction of nonanol with ammonia to produce nonyl alcohol amine.
Chlorination with Aniline: The nonyl alcohol amine is then reacted with chlorinated aniline to form this compound.
Purification: The final product is purified through solvent extraction and crystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions:
- p-Nonyloxyaniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the nonyloxy group can be replaced by other functional groups .Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, acidic or basic catalysts.
Major Products:
Oxidation: Formation of corresponding quinones or nitro compounds.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
p-Nonyloxyaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and polymers.
Biology: Investigated for its potential use in biological assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a precursor for pharmaceutical compounds.
Comparison with Similar Compounds
p-Octyloxyaniline: Similar structure with an octyloxy group instead of a nonyloxy group.
p-Decyloxyaniline: Similar structure with a decyloxy group instead of a nonyloxy group.
p-Hexyloxyaniline: Similar structure with a hexyloxy group instead of a nonyloxy group.
Uniqueness of p-Nonyloxyaniline:
- The presence of the nonyloxy group provides unique solubility and reactivity properties compared to its analogs.
- It offers a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both organic and aqueous environments.
- The nonyloxy group also enhances its stability and compatibility with different polymers and materials .
Properties
IUPAC Name |
4-nonoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-2-3-4-5-6-7-8-13-17-15-11-9-14(16)10-12-15/h9-12H,2-8,13,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLBBFVOAHUASD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964549 | |
Record name | 4-(Nonyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50262-67-4 | |
Record name | p-Nonyloxyaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050262674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Nonyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-n-Nonyloxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the translational order parameter in liquid crystals like those containing p-nonyloxyaniline?
A1: Understanding the translational order parameter provides insights into the arrangement and spacing of molecules within the smectic layers of liquid crystals []. This information is crucial for tailoring the properties of liquid crystals for applications in displays, sensors, and other technologies. The study found that the translational order parameter in both compounds decreased with increasing temperature within their respective smectic phases [].
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